

# In Vivo Pharmacokinetic Profile of Fosravuconazole L-Lysine Ethanolate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *Fosravuconazole L-Lysine Ethanolate*

**Cat. No.:** B607541

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fosravuconazole L-lysine ethanolate** (F-RVCZ) is a novel, water-soluble prodrug of the potent, broad-spectrum triazole antifungal agent, raviuconazole. Developed to enhance the oral bioavailability of its active moiety, fosravuconazole is rapidly and extensively converted to raviuconazole *in vivo*. Raviuconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14 $\alpha$ -demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This guide provides a comprehensive overview of the *in vivo* pharmacokinetic properties of fosravuconazole and its active form, raviuconazole, compiling data from preclinical and clinical studies to support further research and development.

## Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of raviuconazole following the administration of **fosravuconazole L-lysine ethanolate** in various species.

## Table 1: Preclinical Pharmacokinetics of Raviuconazole

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h)    | Protein Binding (%) | Reference |
|---------|--------------|-------|--------------|----------|---------------|-----------|---------------------|-----------|
| Mouse   | 10           | Oral  | 0.36 ± 0.01  | ~1-2     | 3.4           | 3.9 - 4.8 | 95.8                | [1]       |
|         | 40           | Oral  | -            | ~1-2     | -             | 3.9 - 4.8 | 95.8                | [1]       |
|         | 160          | Oral  | 4.37 ± 0.64  | ~1-2     | 48            | 3.9 - 4.8 | 95.8                | [1]       |
| Rabbit  | 1.25         | IV    | 2.03         | -        | 5.80          | 20.55     | -                   |           |
|         | 40           | IV    | 58.82        | -        | 234.21        | 26.34     | -                   |           |
|         | 30           | Oral  | -            | -        | -             | 13        | -                   | [2]       |

Note: Data for some parameters were not available in the cited literature.

## Table 2: Human Pharmacokinetics of Raruconazole (following Fosraruconazole Administration)

| Study Type                 | Dose Regime                                   | Cmax (µg/mL)               | Tmax (h) | AUC                                        | T½ (h)             | Protein Binding (%) | Reference |
|----------------------------|-----------------------------------------------|----------------------------|----------|--------------------------------------------|--------------------|---------------------|-----------|
| Single Dose                | Single oral doses                             | Dose-proportional increase | 2 - 4    | Dose-proportional increase                 | 157 - 221          | ~98                 | [3]       |
| Multiple Dose              | 400 mg QD (3 days), then 100 mg QD (9 days)   | -                          | -        | -                                          | -                  | ~98                 | [3]       |
| Patient Study (Eumycetoma) | 200 mg or 300 mg weekly (after loading doses) | -                          | -        | 75% higher exposure with 50% dose increase | >168 (over 1 week) | ~98                 | [4]       |

Note: Specific Cmax and AUC values from human single and multiple ascending dose studies in healthy volunteers are not publicly available in detail. The data reflects the dose-proportionality and long half-life observed.

## Experimental Protocols

### Preclinical Pharmacokinetic Studies

#### a) Murine Model of Disseminated Candidiasis

- Animal Model: Neutropenic mice infected with *Candida albicans*.
- Dosing: Single oral doses of ravuconazole (10, 40, and 160 mg/kg) were administered.

- Sample Collection: Blood samples were collected at various time points post-administration to determine serum concentrations.
- Bioanalysis: Ravidronazole concentrations in serum were quantified using a validated bioanalytical method (details not specified, but likely LC-MS/MS).
- Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, and elimination half-life, were calculated from the serum concentration-time profiles. Protein binding was determined in the serum of infected neutropenic mice.

#### b) Rabbit Model of Invasive Aspergillosis

- Animal Model: Immunosuppressed, temporarily leukopenic rabbits.
- Dosing: Oral therapy with ravidronazole at a dosage of 30 mg/kg of body weight per day.
- Pharmacokinetic Analysis: The half-life of ravidronazole was determined from serum concentration data.

## Human Pharmacokinetic Studies

#### a) Phase 1 Single and Multiple Ascending Dose Studies in Healthy Volunteers (Inferred Protocol)

- Study Design: A typical design would involve a randomized, placebo-controlled, single ascending dose (SAD) phase followed by a multiple ascending dose (MAD) phase.
- Subjects: Healthy adult volunteers.
- Dosing:
  - SAD Phase: Single oral doses of **fosravidronazole L-lysine ethanolate** at escalating dose levels.
  - MAD Phase: A loading dose regimen (e.g., 400 mg once daily for 3 days) followed by a lower maintenance dose (e.g., 100 mg once daily for 9 days) has been used.[3]

- Sample Collection: Serial blood samples were collected at predefined time points after dosing to characterize the full pharmacokinetic profile of raruconazole.
- Bioanalysis: Plasma concentrations of raruconazole were measured using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

#### b) Food Effect Study (Inferred Protocol)

- Study Design: A randomized, open-label, crossover study in healthy volunteers.
- Procedure: Subjects would receive a single oral dose of **fosraruconazole L-lysine ethanolate** on separate occasions under fasted conditions and after a high-fat meal.
- Analysis: Pharmacokinetic parameters would be compared between the fed and fasted states to determine the effect of food on the absorption and bioavailability of raruconazole. It has been noted that co-administration with a high-fat meal increases systemic exposure to raruconazole.[\[4\]](#)

## Bioanalytical Method for Raruconazole Quantification

- Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
- Sample Preparation: Typically involves a simple protein precipitation from plasma or serum samples.
- Chromatography (based on a published method for Fosraruconazole):
  - Column: A C18 reversed-phase column.
  - Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate buffer, pH 4.5) in a gradient or isocratic elution.[\[5\]](#)
  - Flow Rate: A typical flow rate would be around 0.9 mL/min.[\[5\]](#)

- Detection:
  - UV: Detection at a wavelength of 287 nm.[5]
  - MS/MS: Detection using positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for raruconazole and an internal standard.
- Validation: The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, precision, accuracy, selectivity, and stability.

## Metabolism and Excretion

**Fosraruconazole L-lysine ethanolate** is a prodrug that undergoes rapid and extensive conversion to its active moiety, raruconazole, *in vivo*, likely through the action of phosphatases and/or esterases.

Raruconazole is predominantly metabolized in the liver. Its elimination follows non-linear, Michaelis-Menten kinetics, particularly at higher doses, which is suggestive of the saturation of metabolic pathways.[4][6] This saturation is likely due to the involvement of cytochrome P450 (CYP) 3A enzymes in the gastrointestinal tract and liver.[6] While specific studies on raruconazole are limited, data from other azole antifungals indicate that CYP3A4, CYP2C19, and CYP2C9 are the primary enzymes responsible for the metabolism of this class of drugs.

Excretion data for raruconazole is not readily available. However, a mass balance study of a similar triazole, isavuconazole, showed that following a single oral dose, the administered radioactivity was recovered almost equally in the urine (46.1%) and feces (45.5%), suggesting that both renal and fecal routes are significant pathways of elimination for this class of compounds.[7]

## Visualizations

### Prodrug Activation and Metabolic Pathway



[Click to download full resolution via product page](#)

Caption: Conversion of fosravuconazole to ravuconazole and subsequent metabolism.

## Experimental Workflow for a Preclinical PK Study



[Click to download full resolution via product page](#)

Caption: Workflow for a typical preclinical pharmacokinetic study.

## Antifungal Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Inhibition of ergosterol biosynthesis by rauconazole.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.

## References

- 1. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacies of two new antifungal agents, the triazole raruconazole and the echinocandin LY-303366, in an experimental model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetics and Pharmacodynamics of Fosraruconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Two Phase 1, Open-Label, Mass Balance Studies to Determine the Pharmacokinetics of 14C-Labeled Isavuconazonium Sulfate in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Pharmacokinetic Profile of Fosraruconazole L-Lysine Ethanolate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607541#in-vivo-pharmacokinetic-studies-of-fosraruconazole-l-lysine-ethanolate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)